3-Chloro-4-(3,4-difluorophenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-(3,4-difluorophenoxy)aniline typically involves the reaction of 3,4-difluorophenol with 3-chloroaniline under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Chemical Reactions Analysis
3-Chloro-4-(3,4-difluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-Chloro-4-(3,4-difluorophenoxy)aniline is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3,4-difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-4-(3,4-difluorophenoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-fluoroaniline: This compound has a similar structure but lacks the difluorophenoxy group, making it less versatile in certain applications.
3-Chloro-2-(2,4-difluorophenoxy)aniline: This compound has a different substitution pattern on the phenoxy group, which can affect its reactivity and applications.
Properties
IUPAC Name |
3-chloro-4-(3,4-difluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-9-5-7(16)1-4-12(9)17-8-2-3-10(14)11(15)6-8/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRIPXPOBGGHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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